2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)-
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Overview
Description
2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.
Functional Group Modifications: Introduction of acetyloxy and benzoyloxy groups through esterification reactions.
Stereoselective Synthesis: Ensuring the correct stereochemistry at various chiral centers using chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve:
Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each step.
Scale-Up Processes: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthofuran Derivatives: Compounds with similar naphthofuran cores.
Acetyloxy-Substituted Compounds: Molecules with similar acetyloxy functional groups.
Benzoyloxy-Substituted Compounds: Molecules with similar benzoyloxy functional groups.
Uniqueness
This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
76689-95-7 |
---|---|
Molecular Formula |
C40H48O12 |
Molecular Weight |
720.8 g/mol |
IUPAC Name |
[(1R,4R,5R,7S,8R,9R,10R,11R)-5,7-diacetyloxy-10-[(3R,5S)-5-acetyloxy-3-(furan-3-yl)-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] benzoate |
InChI |
InChI=1S/C40H48O12/c1-21-27(26-14-15-47-19-26)16-28(49-22(2)41)33(21)40(7)29(17-32(44)46-8)39(6)31(51-24(4)43)18-30(50-23(3)42)38(5)20-48-34(35(38)39)36(40)52-37(45)25-12-10-9-11-13-25/h9-15,19,27-31,34-36H,16-18,20H2,1-8H3/t27-,28+,29-,30-,31+,34-,35?,36+,38-,39+,40-/m1/s1 |
InChI Key |
NOANSNPNWFTAEY-RXWVJSADSA-N |
Isomeric SMILES |
CC1=C([C@H](C[C@H]1C2=COC=C2)OC(=O)C)[C@]3([C@@H]([C@]4([C@H](C[C@H]([C@@]5(C4[C@H]([C@@H]3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C(C(CC1C2=COC=C2)OC(=O)C)C3(C(C4(C(CC(C5(C4C(C3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C |
Origin of Product |
United States |
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